molecular formula C14H12ClN5O2 B3245481 Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate CAS No. 169287-67-6

Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

Cat. No.: B3245481
CAS No.: 169287-67-6
M. Wt: 317.73 g/mol
InChI Key: XZDISFROISVPPC-UHFFFAOYSA-N
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Description

Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a chemical compound with the molecular formula C14H12ClN5O2 and a molecular weight of 317.73 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate typically involves the reaction of 6-chloroguanine with benzyl 2-bromoacetate . The reaction is carried out under specific conditions to ensure the formation of the desired product. The general steps include:

    Starting Materials: 6-chloroguanine and benzyl 2-bromoacetate.

    Reaction Conditions: The reaction is usually conducted in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while hydrolysis will produce the corresponding acid and alcohol.

Scientific Research Applications

Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to nucleic acids and their analogs, providing insights into DNA and RNA interactions.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can mimic natural nucleosides, allowing it to interfere with biological processes like DNA replication and transcription. This makes it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the benzyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 2-(2-amino-6-chloropurin-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c15-12-11-13(19-14(16)18-12)20(8-17-11)6-10(21)22-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDISFROISVPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC3=C2N=C(N=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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